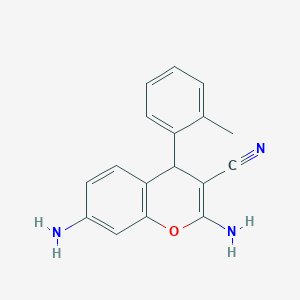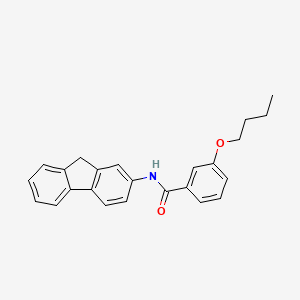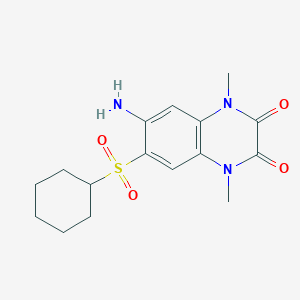
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile, also known as DMCC, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. This compound is a heterocyclic molecule that contains a nitrogen and oxygen atom in its structure. DMCC is a potent inhibitor of many enzymes and has been studied for its potential use in the treatment of various diseases.
Mécanisme D'action
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile inhibits enzyme activity by binding to the active site of the enzyme. It forms a stable complex with the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This compound has been shown to be a potent inhibitor of tyrosinase, which is involved in melanin synthesis. The inhibition of tyrosinase activity by this compound leads to a decrease in melanin synthesis and can be used to treat hyperpigmentation disorders.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-melanogenic activity and can be used to treat hyperpigmentation disorders. This compound has also been shown to have potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile is a potent inhibitor of many enzymes and has diverse applications in various fields. The advantages of using this compound in lab experiments include its high potency, specificity, and low toxicity. This compound is a versatile compound that can be used in various assays to study enzyme activity and inhibition. The limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile has significant potential for use in the treatment of various diseases. Future research should focus on optimizing the synthesis method to improve the yield and purity of the product. Further studies are needed to understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Future research should also focus on developing new derivatives of this compound with improved activity and selectivity.
Méthodes De Synthèse
The synthesis of 2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile involves the reaction of 2-amino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile with hydrazine hydrate in the presence of acetic acid. The reaction takes place under reflux conditions, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile has been studied extensively for its potential use in the treatment of various diseases. It has been found to be a potent inhibitor of many enzymes, including tyrosinase, which is involved in melanin synthesis. This compound has been shown to have significant anti-melanogenic activity and has potential use in the treatment of hyperpigmentation disorders. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-10-4-2-3-5-12(10)16-13-7-6-11(19)8-15(13)21-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPXKNFIBGYPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-fluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5055163.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B5055171.png)

![N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5055184.png)
![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055207.png)
![N-(3'-methoxy-3-biphenylyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinecarboxamide](/img/structure/B5055210.png)
![1-(4-chlorobenzyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5055223.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B5055235.png)
![ethyl 1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5055241.png)
![5-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5055250.png)
